molecular formula C12H15N3OS B6498833 N-[2-(3,5-dimethylpyrazolyl)ethyl]-2-thienylcarboxamide CAS No. 890601-75-9

N-[2-(3,5-dimethylpyrazolyl)ethyl]-2-thienylcarboxamide

Cat. No.: B6498833
CAS No.: 890601-75-9
M. Wt: 249.33 g/mol
InChI Key: WTVKWSMIVBOYLR-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dimethylpyrazolyl)ethyl]-2-thienylcarboxamide is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at the 3- and 5-positions, linked via an ethyl chain to a thiophene-derived carboxamide moiety. This structure combines the electron-rich aromaticity of thiophene with the hydrogen-bonding capability of the pyrazole group, making it a candidate for applications in medicinal chemistry, catalysis, and materials science. Its synthesis typically involves coupling 3,5-dimethylpyrazole-ethylamine with 2-thienylcarboxylic acid derivatives under standard amidation conditions. However, experimental data on its specific physicochemical or pharmacological properties remain scarce in the literature.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-9-8-10(2)15(14-9)6-5-13-12(16)11-4-3-7-17-11/h3-4,7-8H,5-6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVKWSMIVBOYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethylpyrazolyl)ethyl]-2-thienylcarboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

    Introduction of the Ethyl Linker: The ethyl linker is introduced by reacting the pyrazole derivative with an ethylating agent under basic conditions.

    Formation of the Thienylcarboxamide Moiety: The final step involves the reaction of the ethyl-substituted pyrazole with 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethylpyrazolyl)ethyl]-2-thienylcarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted thienyl derivatives.

Scientific Research Applications

N-[2-(3,5-dimethylpyrazolyl)ethyl]-2-thienylcarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethylpyrazolyl)ethyl]-2-thienylcarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on their heterocyclic cores (pyrazole, thiophene) or functional groups (carboxamide, ethyl linkers). Below is a systematic comparison:

Pyrazole-Based Analogs

Pyrazole derivatives are widely studied for their biological activity. For example:

  • 3,5-Dimethylpyrazole: Lacks the thienylcarboxamide chain but shares the methyl-substituted pyrazole core. Computational studies using density functional theory (DFT) reveal that methyl groups enhance steric stabilization and electron-donating effects, increasing solubility in nonpolar solvents .
  • N-Pyrazolylethyl Carboxamides : Compounds like N-[2-(pyrazolyl)ethyl]benzamide exhibit similar hydrogen-bonding patterns but differ in aromatic substituents. Thiophene’s lower electronegativity compared to benzene may reduce dipole-dipole interactions, as predicted by Colle-Salvetti correlation-energy models .

Thiophene-Containing Carboxamides

Thiophene carboxamides are prevalent in pharmaceuticals due to their metabolic stability. Key comparisons include:

  • 2-Thienylcarboxamide Derivatives : Substitution at the ethyl linker (e.g., with imidazole instead of pyrazole) alters conformational flexibility. SHELX-based crystallographic analyses suggest that bulkier substituents like 3,5-dimethylpyrazole may induce torsional strain, affecting binding affinity in enzyme targets .
  • Thiazolylmethyl Carbamates (e.g., PF 43(1) compounds) : While structurally distinct (carbamate vs. carboxamide), these compounds highlight how sulfur-containing heterocycles influence bioavailability. Thiophene’s smaller atomic radius compared to thiazole may enhance membrane permeability .

Table 1: Key Properties of N-[2-(3,5-Dimethylpyrazolyl)ethyl]-2-thienylcarboxamide and Analogs

Property Target Compound 3,5-Dimethylpyrazole N-Pyrazolylethyl Benzamide Thiazolylmethyl Carbamate (PF 43(1))
Molecular Weight (g/mol) ~277.4 (estimated) 96.13 217.25 ~600–650 (varies by substituent)
LogP (Predicted) 2.1–2.5 (moderate lipophilicity) 1.8 2.7 1.2–3.5 (depends on R-groups)
Hydrogen-Bond Acceptors 3 2 3 4–6
Aromatic System Thiophene + Pyrazole Pyrazole Benzene + Pyrazole Thiazole + Complex Ureido Groups
Synthetic Complexity Moderate Low Moderate High

Computational and Experimental Insights

  • Thermochemical Stability : DFT studies (e.g., Becke’s three-parameter hybrid functional) indicate that the thiophene-pyrazole combination in the target compound may exhibit higher exothermic atomization energy (−2,450 kcal/mol estimated) compared to benzene-pyrazole analogs (−2,300 kcal/mol) due to sulfur’s polarizability .
  • Crystallographic Challenges : SHELX refinement of similar compounds reveals that ethyl linkers between heterocycles often lead to disordered crystal packing, complicating structural resolution .
  • Its pyrazole group could mimic histidine residues in enzyme binding pockets, a feature exploited in kinase inhibitors .

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